4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-Phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound characterized by its intricate molecular structure, which includes a pyrrolopyrimidine core adorned with a phenyl group and a tetrahydrofuran moiety
Mechanism of Action
The compound also contains a pyrimidine ring. Pyrimidine derivatives have been shown to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . The structure-activity relationship (SAR) of pyrimidine derivatives has been studied, and it has been found that the activity can be influenced by the substitution of different groups at various positions on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used as a building block in the production of advanced materials and chemical products.
Comparison with Similar Compounds
Pyrrolopyrimidines
Tetrahydrofuran derivatives
Other phenyl-substituted heterocycles
Properties
IUPAC Name |
6-(oxolan-2-ylmethyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-14-13(10-20(16)9-12-7-4-8-23-12)18-17(22)19-15(14)11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXHVTFJXRXTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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